molecular formula C11H10O2 B3324911 2-Methylnaphthalene-1,3-diol CAS No. 20034-31-5

2-Methylnaphthalene-1,3-diol

Cat. No.: B3324911
CAS No.: 20034-31-5
M. Wt: 174.2 g/mol
InChI Key: NUIISRXJDDGJAW-UHFFFAOYSA-N
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Description

2-Methylnaphthalene-1,3-diol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is notable for its two hydroxyl groups positioned at the 1 and 3 locations on the naphthalene ring, with a methyl group at the 2 position. The molecular formula of this compound is C11H10O2, and it has a molecular weight of 174.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnaphthalene-1,3-diol can be achieved through various methods. One common approach involves the hydroxylation of 2-methylnaphthalene using a dihydroxylating agent such as osmium tetroxide or potassium permanganate. The reaction typically proceeds under mild conditions, with the dihydroxylation occurring at the 1 and 3 positions of the naphthalene ring .

Industrial Production Methods: Industrial production of this compound may involve the use of bioconversion techniques. For instance, the use of aromatic dihydroxylating dioxygenase from marine bacteria and prenyltransferase from Streptomyces species has been explored to produce hydroxylated naphthalene derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Methylnaphthalene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylnaphthalene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylnaphthalene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the naphthalene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, disruption of microbial cell walls, and other biological effects .

Comparison with Similar Compounds

  • 1-Methylnaphthalene-2,3-diol
  • 2,3-Dihydroxynaphthalene
  • 2-Methylnaphthalene-1,4-diol

Comparison: 2-Methylnaphthalene-1,3-diol is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methylnaphthalene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-10(12)6-8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIISRXJDDGJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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